Cas no 1645565-11-2 ((2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid)

(2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (2R,4S)-1-(tert-butoxycarbonyl)-4-fluoro-2-methylpyrrolidine-2-carboxylic acid
- (2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid
-
- インチ: 1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-7(12)5-11(13,4)8(14)15/h7H,5-6H2,1-4H3,(H,14,15)/t7-,11+/m0/s1
- InChIKey: AMYPRFPCITYLTA-WRWORJQWSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)C[C@@H](F)C[C@]1(C)C(O)=O
(2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62549-500mg |
(2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid |
1645565-11-2 | 95% | 500mg |
¥2990.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62549-10G |
(2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid |
1645565-11-2 | 95% | 10g |
¥ 22,407.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62549-100MG |
(2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid |
1645565-11-2 | 95% | 100MG |
¥ 1,122.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62549-5G |
(2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid |
1645565-11-2 | 95% | 5g |
¥ 13,444.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62549-500MG |
(2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid |
1645565-11-2 | 95% | 500MG |
¥ 2,989.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62549-100mg |
(2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid |
1645565-11-2 | 95% | 100mg |
¥1122.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62549-250mg |
(2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid |
1645565-11-2 | 95% | 250mg |
¥1794.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62549-250.0mg |
(2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid |
1645565-11-2 | 95% | 250.0mg |
¥1794.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62549-5g |
(2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid |
1645565-11-2 | 95% | 5g |
¥13443.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS62549-1.0g |
(2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid |
1645565-11-2 | 95% | 1.0g |
¥4481.0000 | 2024-07-24 |
(2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
(2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acidに関する追加情報
Introduction to (2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic Acid (CAS No. 1645565-11-2)
(2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid, with the CAS number 1645565-11-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the pyrrolidine class, a heterocyclic structure that is widely recognized for its diverse biological activities and potential therapeutic applications.
The molecular structure of (2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid incorporates several key functional groups that contribute to its unique chemical properties and reactivity. The presence of a tert-butoxycarbonyl (Boc) group at the 1-position provides stability and protection during synthetic processes, while the fluoro substituent at the 4-position introduces electronic and steric effects that can influence binding affinity and metabolic stability. Additionally, the methyl group at the 2-position further modulates the compound's overall properties, making it a versatile building block for more complex molecular architectures.
In recent years, there has been a growing interest in pyrrolidine derivatives due to their potential as pharmacophores in drug discovery. The specific stereochemistry of (2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid, characterized by the (R) configuration at the 2-position and (S) configuration at the 4-position, is particularly significant. Such stereochemical control is crucial for achieving optimal biological activity and minimizing unwanted side effects.
One of the most compelling aspects of this compound is its utility in the synthesis of more complex molecules. The protected carboxylic acid group at the 2-position allows for further functionalization via peptide coupling or other carboxylate-based reactions, making it a valuable intermediate in the development of peptidomimetics and other therapeutic agents. Furthermore, the fluoro substituent can enhance metabolic stability and improve oral bioavailability, which are critical factors in drug design.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in medicinal chemistry. Fluorine atoms can significantly alter the pharmacokinetic properties of a drug, often leading to improved efficacy and reduced toxicity. The incorporation of a fluorine atom in (2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid exemplifies this trend, as it may contribute to enhanced binding affinity to biological targets and prolonged circulation time in vivo.
Recent research has also highlighted the potential applications of this compound in treating various diseases. For instance, pyrrolidine derivatives have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation. The specific structural features of (2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid, including its stereochemistry and functional groups, make it a promising candidate for further investigation in these areas.
In addition to its pharmaceutical applications, this compound may also find utility in materials science and agrochemicals. The unique combination of functional groups provides opportunities for designing novel materials with specific properties or for developing new agrochemicals with improved efficacy and environmental safety.
The synthesis of (2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as asymmetric catalysis or chiral resolution methods, are often employed to achieve the desired stereochemical purity. These methods are essential for producing compounds that exhibit optimal biological activity while minimizing racemization or side reactions.
The role of computational chemistry in designing and optimizing such compounds cannot be overstated. Molecular modeling techniques allow researchers to predict binding interactions between (2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid and biological targets, providing valuable insights into its potential therapeutic applications. This approach can significantly reduce experimental costs and accelerate the drug discovery process.
The safety profile of any pharmaceutical compound is paramount before it can be considered for clinical use. While preliminary studies suggest that pyrrolidine derivatives are generally well-tolerated, further research is needed to fully characterize the safety and efficacy of (2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid. Preclinical studies involving cell culture assays, animal models, and pharmacokinetic analyses are essential steps in this process.
The future prospects for this compound are promising given its unique structural features and potential applications. As research continues to uncover new therapeutic targets and synthetic methodologies, compounds like (2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid may play a crucial role in developing next-generation drugs that address unmet medical needs.
1645565-11-2 ((2R,4S)-1-tert-butoxycarbonyl-4-fluoro-2-methyl-pyrrolidine-2-carboxylic acid) 関連製品
- 885280-24-0(4-Thiazolemethanamine,2-(3-methoxyphenyl)-)
- 1207725-68-5(2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester)
- 14691-89-5(N-(1-λ1-oxidanyl-2,2,6,6-tetramethyl-4-piperidyl)acetamide)
- 142-56-3(2-Hydroxypropyl Ricinoleate)
- 74684-87-0(N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine)
- 1805218-44-3(Methyl 2-chloro-3-cyano-4-methoxybenzoate)
- 2229276-38-2(2-3-(methoxymethyl)furan-2-ylbutanoic acid)
- 73053-81-3(1H-Indole,3-(2-ethyl-5-oxazolyl)-)
- 1805126-79-7(3-Amino-4-bromo-2-(trifluoromethoxy)benzyl bromide)
- 2090756-45-7(2-(5-methyl-2-nitrophenyl)ethan-1-ol)
